N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide
Description
N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide is a synthetic compound featuring a triazinoindole core linked via a sulfanyl group to a butanamide side chain substituted with a phenylethyl group. The triazinoindole scaffold is known for its diverse pharmacological properties, including antimicrobial, antidepressant, and anticonvulsant activities . This compound’s structural uniqueness lies in its butanamide chain and phenylethyl substituent, which differentiate it from related derivatives.
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide |
InChI |
InChI=1S/C21H21N5OS/c1-3-17(20(27)22-13(2)14-9-5-4-6-10-14)28-21-24-19-18(25-26-21)15-11-7-8-12-16(15)23-19/h4-13,17H,3H2,1-2H3,(H,22,27)(H,23,24,26) |
InChI Key |
BHDQMHLGBMKUSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
Biological Activity
N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide, also known as Primordazine NC6364997, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C22H23N5OS
- Molecular Weight : 405.51592 g/mol
- CAS Number : 312532-31-3
The compound's structure features a triazino-indole moiety that is hypothesized to contribute to its biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of phenylethanol can influence DNA synthesis in various bacterial and eukaryotic cell lines, suggesting a potential mechanism for antimicrobial action through interference with nucleic acid synthesis .
Anticancer Activity
The compound's structural similarity to known anticancer agents raises the possibility of its effectiveness against cancer cells. In vitro studies have shown that related triazino-indole compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, compounds targeting the mitochondrial pathway have been shown to enhance apoptotic signals in lymphoma cells .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with phenylethyl groups have been associated with neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Table 1: Summary of Biological Activities
Specific Research Findings
- Antimicrobial Activity : A study published in Biochimica et Biophysica Acta demonstrated that phenylethanol derivatives could inhibit DNA and RNA synthesis in Escherichia coli and other microorganisms .
- Anticancer Mechanisms : Research has indicated that triazino-indole derivatives can activate apoptotic pathways in lymphoma cells through mitochondrial signaling .
- Neuroprotection : Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative damage in vitro models .
Comparison with Similar Compounds
Core Modifications
The triazinoindole core is conserved across most analogs, but substituents on the nitrogen atoms (e.g., methyl, benzyl, or ethyl groups at the 5-position) modulate solubility and target binding. For example:
- 5-Methyl derivatives (e.g., N-(4-chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide) exhibit enhanced antimicrobial activity compared to unsubstituted analogs .
- 5-Benzyl derivatives (e.g., 2-[(5-benzyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide) show improved selectivity for bacterial targets like Pseudomonas aeruginosa MvfR .
Side Chain Variations
- Acetamides vs. Butanamides: Acetamide derivatives (e.g., N-(2-nitrophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide) demonstrate potent antidepressant activity (MIC values lower than standard drugs like imipramine) . Butanamide analogs (e.g., N-(4-phenyl-1,3-thiazol-2-yl)-2-(triazinoindol-3-ylsulfanyl)butanamide) exhibit extended pharmacokinetic profiles due to increased hydrophobicity but may show reduced antidepressant activity compared to acetamides, as chain elongation diminishes efficacy .
Aromatic Substituents
Substituents on the phenyl ring significantly influence bioactivity:
- Electron-withdrawing groups (e.g., nitro in 2-((5-methyl-triazinoindol-3-yl)thio)-N-(2-nitrophenyl)acetamide) enhance antimicrobial and anticonvulsant activities .
- Heterocyclic substituents (e.g., pyridinyl in 2-[(5-benzyl-triazinoindol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide) improve target specificity for bacterial virulence factors .
Pharmacological Selectivity
- Antimicrobial vs. CNS Activity: Methyl or benzyl substituents on the triazinoindole core favor antimicrobial activity, while phenylethyl or pyridinyl groups enhance CNS penetration for antidepressant/anticonvulsant effects .
- Selectivity for Aldose Reductase: Oxotriazinoindole derivatives (e.g., cemtirestat analogs) exhibit >100-fold selectivity for ALR2 over ALR1, attributed to the triazinoindole-thioacetic acid motif .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiol synthesis | Indoline-2,3-dione + thiosemicarbazide, H₂O, reflux | 95.4 | |
| Amide coupling | DCC, DMF, RT, 12h | 78–85 |
Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Confirm thiol (-SH) disappearance (2500–2600 cm⁻¹) and amide C=O stretch (~1670 cm⁻¹) ().
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methylene groups near sulfur (δ 3.5–4.5 ppm), and phenethyl substituents (δ 1.2–1.5 ppm for CH₃) ().
- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% deviation ().
Advanced Question: How can researchers investigate the iron-chelating mechanism of this compound in cancer therapy?
Methodological Answer:
- Ferrous ion binding assays : Use UV-Vis spectroscopy to monitor Fe²⁺-induced spectral shifts (e.g., loss of absorbance at 450 nm) ().
- Cellular iron depletion : Measure intracellular labile iron pool (LIP) using calcein-AM fluorescence. Compound 3k (a structural analog) reduced LIP by 60% in A549 cells at 1 μM ().
- Rescue experiments : Co-treatment with FeSO₄ (100 μM) reverses antiproliferative effects, confirming iron-dependent mechanisms ().
Q. Table 2: Antiproliferative Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (μM) | Selectivity vs. HEK293 |
|---|---|---|
| A549 | 0.59 | 8.3-fold |
| MCF-7 | 0.86 | 6.1-fold |
| HepG-2 | 0.92 | 5.9-fold |
| Data from |
Advanced Question: How to resolve contradictions in reported selectivity for aldose reductase (ALR2) vs. ALR1 inhibition?
Methodological Answer:
- Isoform-specific assays : Use recombinant human ALR2 and ALR1 in kinetic studies with DL-glyceraldehyde as substrate.
- Structural analysis : The triazinoindole scaffold’s planar geometry favors ALR2’s hydrophobic active site over ALR1’s polar residues ().
- Selectivity ratios : OTI (a related compound) showed 120-fold selectivity for ALR2 (IC₅₀ = 0.12 μM) vs. ALR1 (IC₅₀ = 14.5 μM) ().
Advanced Question: What experimental designs are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Introduce substituents at the phenethyl group (e.g., halides, methoxy) to assess steric/electronic effects ().
- Thioether vs. sulfone : Replace sulfur with sulfone to evaluate redox stability.
- Docking studies : Use AutoDock Vina to predict binding poses in ALR2 (PDB: 2NVC) or iron-responsive pathways ().
Q. Table 3: SAR Trends in Analogous Compounds
| Modification | Biological Effect | Reference |
|---|---|---|
| Pyridinocycloalkyl addition | ↑ Antiproliferative activity (IC₅₀ < 1 μM) | |
| 5-Methyl substitution | ↓ Cytotoxicity in normal cells |
Advanced Question: How to address discrepancies in apoptosis induction data across cell lines?
Methodological Answer:
- Mechanistic validation : Perform flow cytometry (Annexin V/PI) and JC-1 staining to quantify apoptosis and mitochondrial depolarization ().
- Western blotting : Monitor Bcl-2 downregulation, Bax activation, and caspase-3 cleavage ().
- Cell-type specificity : Compare iron metabolism gene expression (e.g., TFRC, FTH1) via qPCR to explain differential responses ().
Advanced Question: What strategies optimize selectivity between antimicrobial and anticancer applications?
Methodological Answer:
- Dual-activity screening : Test against S. aureus (MIC) and cancer cells (IC₅₀) in parallel.
- Target prioritization : For anticancer focus, prioritize Fe²⁺ chelation; for antimicrobial, enhance thiol-mediated redox disruption ().
- Toxicity profiling : Use hemolysis assays (RBCs) and HEK293 cells to exclude non-selective analogs ().
Advanced Question: How to validate the role of ferroptosis in this compound’s mechanism?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
